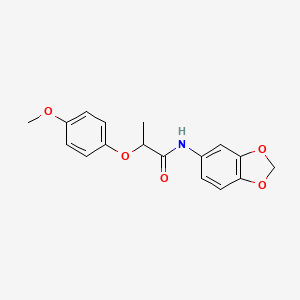
N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide, also known as BMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. BMPP is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating cellular processes such as cell growth, proliferation, and apoptosis.
Wirkmechanismus
N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide is a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a crucial role in regulating cellular processes such as cell growth, proliferation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition by N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide leads to the suppression of cancer cell growth and proliferation. N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide also protects neurons from cell death by inhibiting CK2-mediated phosphorylation of tau protein, which is a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has been shown to have several biochemical and physiological effects. In cancer cells, N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide inhibits CK2-mediated phosphorylation of key signaling proteins such as Akt and ERK, leading to the suppression of cancer cell growth and proliferation. In neurons, N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide inhibits CK2-mediated phosphorylation of tau protein, leading to the protection of neurons from cell death. N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide in lab experiments is its specificity for CK2. N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has been shown to be a potent and selective inhibitor of CK2, with minimal off-target effects. This makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide is its solubility. N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide is poorly soluble in water, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
For research on N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide include the development of more potent and selective CK2 inhibitors and the study of its role in other diseases.
Synthesemethoden
N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 2-methoxyphenol with 1,3-benzodioxole in the presence of a base catalyst to form 2-(4-methoxyphenoxy)-1,3-benzodioxole. The second step involves the reaction of the intermediate product with 2-bromo-2-methylpropionyl bromide in the presence of a base catalyst to form N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential in various research applications. One of the most promising applications of N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide is in cancer research. CK2 is overexpressed in many types of cancer, and N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CK2 has been implicated in the pathogenesis of these diseases, and N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has been shown to protect neurons from cell death in animal models.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-11(23-14-6-4-13(20-2)5-7-14)17(19)18-12-3-8-15-16(9-12)22-10-21-15/h3-9,11H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHNWTODGOYUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5175438.png)
![1-(3-chlorophenyl)-4-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5175445.png)
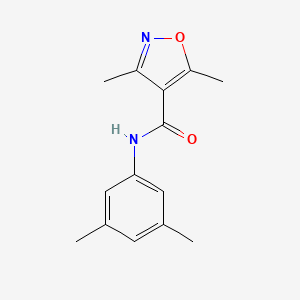
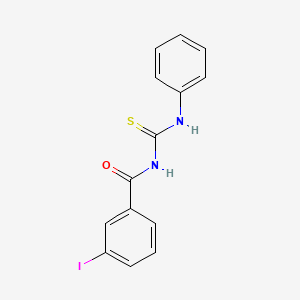
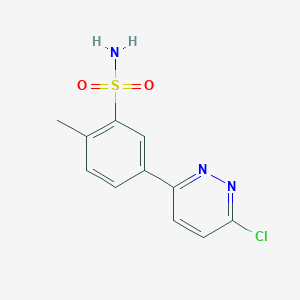
![5-[2-butoxy-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5175480.png)
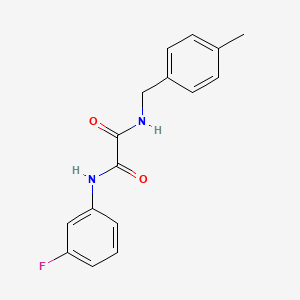
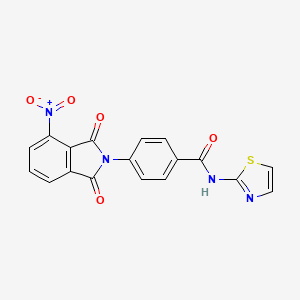
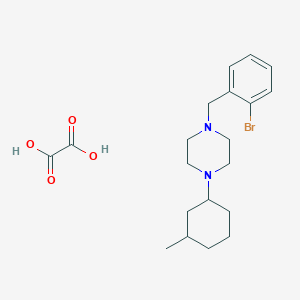
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5175522.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5175523.png)
![N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5175529.png)
![7-bromo-2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5175545.png)
![1-cyclohexyl-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5175547.png)